1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate
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Overview
Description
1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using pinacolborane or similar reagents in the presence of a palladium catalyst.
Esterification: The final step involves esterification to introduce the tert-butyl and ethyl ester groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the ester groups or the indole core.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate is unique due to its combination of an indole core with a dioxaborolane group, which imparts specific reactivity and potential applications in various fields. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30BNO6/c1-9-27-18(25)14-11-10-12-16-15(14)13-17(24(16)19(26)28-20(2,3)4)23-29-21(5,6)22(7,8)30-23/h10-13H,9H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYJXEPDSIQQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30BNO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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